molecular formula C21H18N2O B2873845 1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole CAS No. 338791-35-8

1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole

Cat. No. B2873845
CAS RN: 338791-35-8
M. Wt: 314.388
InChI Key: KSTXRPRMPYOCCI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole, also known as BMBI, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a benzimidazole ring fused with a benzene ring. BMBI has been studied for its potential in a variety of research applications, ranging from its use as a synthetic intermediate in organic synthesis, to its potential as a pharmaceutical or biological agent.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : Benzimidazole derivatives, including 1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole, have been studied for their synthesis methodologies and potential antioxidant activities. The process often involves the reaction of specific precursors, such as o-phenyldiamine with acids, in the presence of catalysts like polyphosphoric acid, leading to compounds that are screened for their antioxidant properties using methods like DPPH ((Saini et al., 2016)).

  • Antimicrobial Properties : Some studies focus on the synthesis of benzimidazole derivatives, including benzoxazole and benzothiazole from precursors like cyanuric chloride. These compounds are then evaluated for their broad-spectrum antimicrobial activity against various bacterial and fungal strains, showing promising results in combating microbial infections ((Padalkar et al., 2014)).

  • Catalysis and Green Chemistry : Innovations in synthesis techniques for benzimidazole derivatives are significant for their environmental benefits. For example, the development of oxidant-free synthesis methods from alcohols and aromatic diamines catalyzed by new complexes offers a greener alternative by avoiding the use of harmful oxidants or stoichiometric strong bases, enhancing the sustainability of chemical synthesis processes ((Luo et al., 2017)).

  • Antioxidant and Antiradical Activities : The exploration of benzimidazole compounds for their antioxidant and antiradical activities is a vital area of research, with studies demonstrating the potential of these compounds to inhibit lipid peroxidation and scavenge free radicals, suggesting their usefulness in protecting against oxidative stress-related damage ((Spasov et al., 2022)).

  • Pharmacological Applications : Beyond their antimicrobial and antioxidant properties, benzimidazole derivatives are researched for various pharmacological applications, including their potential as glucosidase inhibitors with antioxidant activity. This highlights their versatility and potential in developing therapeutic agents for managing diseases like diabetes and its complications ((Özil et al., 2018)).

Safety And Hazards

1-(Benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole should be handled with care due to its potential hazards. It is essential to follow safety precautions, including proper storage, handling, and disposal. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

2-(4-methylphenyl)-1-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-16-11-13-18(14-12-16)21-22-19-9-5-6-10-20(19)23(21)24-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTXRPRMPYOCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-2-(4-methylphenyl)-1H-1,3-benzimidazole

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